Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a complex organic compound. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms . The exact structure and properties would depend on the specific arrangement of these rings and the attached ethyl and carboxylate groups.
Molecular Structure Analysis
The molecular structure of similar compounds often involves complex arrangements of the pyridine and pyrrole rings . Detailed analysis would require more specific information or computational chemistry methods.
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as molecular weight and possibly some spectroscopic properties can be determined .
Scientific Research Applications
Chemical Synthesis and Catalysis
- Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate's structure is indicative of its potential in chemical synthesis, particularly in the formation of complex molecules that have applications in medicinal chemistry and material science. Its pyrrole and pyridine moieties make it a versatile precursor for the synthesis of heterocyclic compounds. These compounds are foundational in creating pharmaceuticals, agrochemicals, and materials with specific electronic properties. The ability of this compound to participate in various chemical reactions, including cycloadditions, substitutions, and catalytic transformations, underscores its utility in synthetic organic chemistry (Li et al., 2019).
Drug Development and Biological Applications
- In drug development, Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate derivatives have been explored for their biological activities. The compound's structural features allow for modifications that lead to the development of new drugs with potential antibacterial, anti-inflammatory, and anticancer properties. This is due to the compound's ability to interact with biological targets in unique ways, influencing various biological pathways. Research in this area focuses on modifying the compound to enhance its bioavailability, selectivity, and potency against specific targets (Dongli Li et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDVHPANJIDEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333063 |
Source
|
Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
CAS RN |
197774-66-6 |
Source
|
Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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